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Compound of Interest

5-[(Chloroacetyl)amino]-2-
Compound Name:
hydroxybenzoic acid

CAS No.: 80074-26-6

Cat. No.: B1604561

Get Quote

Introduction & Mechanism of Action

5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid (also referred to as a chloroacetamide-
salicylate derivative) represents a specialized class of irreversible inhibitors targeting Protein
Tyrosine Phosphatase 1B (PTP1B).

PTP1B is a critical negative regulator of the insulin signaling pathway.[1] It functions by
dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1), thereby
terminating the signal. In the context of Type 2 Diabetes (T2D) and obesity, inhibiting PTP1B is
a validated therapeutic strategy to restore insulin sensitivity.[2]

Mechanism: "Dock and Lock"

This compound utilizes a two-step "Dock and Lock" mechanism:

e Dock (Recognition): The salicylate moiety (2-hydroxybenzoic acid) mimics the phosphate
group of phosphotyrosine (pTyr), guiding the molecule into the positively charged active site
of PTP1B.
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e Lock (Inactivation): The electrophilic chloroacetyl group acts as a "warhead." Once docked, it
is positioned in proximity to Cysteine 215 (Cys215), the catalytic nucleophile of PTP1B. The
thiol of Cys215 attacks the chloroacetyl carbon, displacing chloride and forming a stable,
irreversible thioether bond.

Chemical Properties & Critical Handling

Property Specification
Molecular Weight ~229.62 g/mol
N Soluble in DMSO (>50 mM); Ethanol. Poorly
Solubility ]
soluble in water.
Hydrolytically Unstable: The chloroacetyl group
Stability can hydrolyze in aqueous solution over time.
Prepare fresh.
High Thiol Reactivity: Reacts rapidly with DTT,
Reactivity

-Mercaptoethanol, and Glutathione.

CRITICAL WARNING: Buffer Incompatibility

Do NOT use buffers containing reducing agents (DTT, BME, TCEP) during the incubation of
this compound with the enzyme. These agents contain free thiols that will act as "decoy"
nucleophiles, reacting with the chloroacetyl warhead and neutralizing the inhibitor before it
reaches the enzyme.

o Correct Buffer: HEPES, MOPS, or Tris (pH 7.0-7.5).

 Incorrect Buffer: Buffers with 1 mM DTT (standard for many phosphatase storage buffers—
must be removed via dialysis or dilution).

Protocol A: In Vitro PTP1B Irreversible Inhibition
Assay

Objective: To demonstrate time-dependent inactivation of PTP1B (determination of
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).
Reagents

e Enzyme: Recombinant Human PTP1B (catalytic domain).
e Substrate: DIFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) - Fluorometric.

e Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NacCl, 0.1% BSA, 0.05% Tween-20. (NO
DTT).

« Inhibitor: 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid (10 mM stock in DMSO).

Experimental Workflow

e Enzyme Preparation: Dilute PTP1B to 2x final concentration (e.g., 10 nM) in Assay Buffer.

o Compound Preparation: Prepare a serial dilution of the inhibitor in Assay Buffer (keep DMSO
constant, e.g., 1%).

e Pre-Incubation (The "Lock" Step):

o Mix 50 pL of Enzyme + 50 L of Inhibitor in a black 96-well plate.

o Incubate for varying times: 0, 15, 30, and 60 minutes at Room Temperature.

o Note: Because this is a covalent inhibitor, potency will increase with incubation time.
e Substrate Addition: Add 100 pL of DIFMUP substrate (at

, typically ~50 uM).

o Measurement: Immediately read fluorescence (Ex/Em: 358/455 nm) in kinetic mode for 10
minutes.

o Data Analysis: Calculate the slope (velocity) for each concentration. Plot % Residual Activity
vs. Concentration for each pre-incubation time point.

Visualization: Mechanism of Inactivation[3]

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1604561/docs?utm_src=pdf-body#application-note-5-chloroacetyl-amino-2-hydroxybenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604561?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Docking (Salicylate mimics pTyr)

Docking (Salicylate mimics pTyr

Active PTP1B
(Free Cys215)

5-[(Chloroacetyl)amin

0]- Irreversible
2-hydroxybenzoic acid

(No recovery) .

Alkylation (Cl displacement)

Inactivated Enzyme

(Thioether Bond at Cys215) puiiii

Figure 1: Covalent Inactivation Mechanism of PTP1B
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Protocol B: Cellular Insulin Sensitization Assay

Objective: To validate the compound's ability to enhance insulin signaling in HepG2 (liver) or
3T3-L1 (adipocyte) cells by preventing IR dephosphorylation.

Reagents

e Cell Line: HepG2 cells (human hepatoma).
e Stimulant: Recombinant Human Insulin.

 Lysis Buffer: RIPA buffer supplemented with Protease Inhibitors AND Phosphatase Inhibitors
(Sodium Orthovanadate is critical here to preserve phosphorylation post-lysis).

Step-by-Step Methodology

o Seeding: Plate HepG2 cells in 6-well plates and grow to 80% confluence.

o Starvation: Wash cells with PBS and switch to serum-free media for 4-12 hours. This
reduces basal phosphorylation noise.

e Inhibitor Treatment:
o Add 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid (10—-100 uM) to the media.
o Incubate for 1 hour. (Covalent inhibitors require time to accumulate target occupancy).

o Control: DMSO vehicle only.
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o Stimulation:
o Treat cells with Insulin (low dose: 1-10 nM) for exactly 10 minutes.

o Note: Using a sub-maximal insulin dose allows you to see the "enhancement" effect of the
inhibitor clearly.

o Termination: Aspirate media rapidly and wash with ice-cold PBS containing 1 mM Sodium

Orthovanadate.

e Lysis & Western Blot:
o Lyse cells onice.
o Run SDS-PAGE.

o Primary Antibodies: Anti-pTyr-1150/1151 (Insulin Receptor), Anti-pAKT (Ser473), Anti-Total
AKT.

Expected Results

e Vehicle + Insulin: Moderate band for p-IR and p-AKT.

e Inhibitor + Insulin: Significantly stronger/darker bands for p-IR and p-AKT compared to
vehicle, indicating that PTP1B was inhibited from removing the phosphate groups.

Visualization: Experimental Workflow

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604561?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Serum Starvation
(4-12 Hours)

Pre-treatment

Inhibitor Treatment

(5-[(Chloroacetyl)amino]-...
1 Hour Incubation)

Pathway Activation

Insulin Stimulation
(20 nM, 10 mins)

Stop Reaction

Cell Lysis
(+ Phosphatase Inhibitors)

Western Blot Analysis

QOutcome:
Increased p-IR & p-AKT signals

Figure 2: Cellular Insulin Sensitization Workflow
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Troubleshooting & Optimization
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Issue

Probable Cause

Solution

No Inhibition in Enzyme Assay

DTT/BME present in buffer.

Remove reducing agents. Use
TCEP only if absolutely
necessary (less reactive), but
preferably no reductant during

incubation.

High Background in Western

Inefficient lysis or phosphatase

activity post-lysis.

Ensure Lysis Buffer contains
high concentrations of Sodium
Orthovanadate and Fluoride.

Keep lysates on ice.

Precipitation

Compound insolubility in

agqueous media.

Do not exceed 1% DMSO final
concentration. Dilute
compound dropwise into

vortexing buffer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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